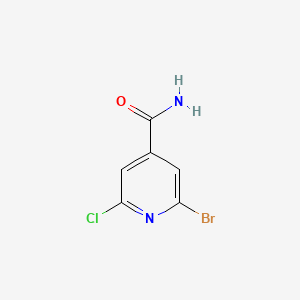

2-Bromo-6-chloroisonicotinamide

描述

Structure

3D Structure

属性

IUPAC Name |

2-bromo-6-chloropyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClN2O/c7-4-1-3(6(9)11)2-5(8)10-4/h1-2H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRGFBHQQMMZAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Halogenated Pyridine Chemistry

Halogenated pyridines are a class of organic compounds that are of fundamental importance as precursors in the synthesis of a wide array of functional molecules. nih.gov The pyridine (B92270) ring, an aromatic heterocycle containing a nitrogen atom, has its electronic properties significantly influenced by the presence of halogen substituents. These substituents act as versatile chemical handles, enabling a diverse range of chemical transformations.

The structure of 2-Bromo-6-chloroisonicotinamide features two different halogen atoms, bromine and chlorine, positioned at the 2 and 6 positions of the pyridine ring. This di-halogenation is particularly significant for several reasons:

Orthogonal Reactivity: The carbon-bromine (C-Br) bond is typically more reactive than the carbon-chlorine (C-Cl) bond in many catalytic cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations. This difference in reactivity allows for selective, stepwise functionalization of the pyridine core. A reaction can be performed at the C-Br position while leaving the C-Cl position intact for a subsequent, different transformation.

Activation for Substitution: The electron-withdrawing nature of the pyridine nitrogen atom, combined with the inductive effects of the halogens, renders the ring electron-deficient. This electronic profile activates the halogenated positions (particularly 2, 4, and 6) toward nucleophilic aromatic substitution (SNAr) reactions.

Synthetic Versatility: The presence of these reactive sites makes compounds like this compound valuable intermediates for creating highly substituted pyridine derivatives, which are common motifs in pharmaceutical agents and other functional materials. georgiasouthern.edugoogle.com

The synthesis of such di-halogenated pyridines often begins with a more readily available starting material, such as 2,6-dichloropyridine (B45657) or 2,6-dibromopyridine (B144722), followed by selective halogen exchange or introduction of other functional groups. georgiasouthern.edu

Significance and Research Trajectory of Substituted Isonicotinamide Derivatives

Strategies for the Synthesis of this compound

The construction of the this compound molecule can be approached through several synthetic pathways, primarily involving the controlled halogenation of a pyridine ring and subsequent functional group manipulations.

Halogenation Approaches to Pyridinecarboxamide Cores

Direct and selective halogenation of the pyridine ring is a fundamental strategy for accessing compounds like this compound. The inherent electronic nature of the pyridine ring, being electron-deficient, typically directs electrophilic substitution to the 3- and 5-positions. However, various methods have been developed to achieve halogenation at the 2- and 6-positions.

One common precursor for such syntheses is 2,6-dihydroxypyridine, which can undergo halogenation at the 3- and 5-positions. Subsequent conversion of the hydroxyl groups to chloro or bromo groups can be achieved using reagents like phosphorus oxychloride or phosphorus oxybromide.

A more direct approach involves the halogenation of pre-functionalized pyridines. For instance, starting with a pyridine derivative already containing a directing group at the 4-position, such as a carboxylic acid or an amide, can influence the regioselectivity of halogenation. However, the strong electron-withdrawing nature of these groups can deactivate the ring, often necessitating harsh reaction conditions.

A plausible synthetic route to this compound could start from 2,6-dichloropyridine (B45657). Introduction of a carboxyl group at the 4-position can be achieved through metalation followed by carboxylation. Subsequent selective bromination at the 2-position would yield the desired product, although controlling the regioselectivity of this step can be challenging.

Alternatively, a "halogen dance" reaction on a dihalogenated pyridine precursor could potentially be employed to rearrange the halogens to the desired 2,6-substitution pattern. chemicalbook.com

Derivatization from Isonicotinamide Precursors

An alternative and often more direct route to this compound involves the derivatization of a pre-existing isonicotinamide or isonicotinic acid scaffold. This approach focuses on the introduction of the bromo and chloro substituents onto the pyridine ring as a later-stage modification.

A key intermediate in this strategy is 2-bromo-6-chloroisonicotinic acid. This acid can be synthesized and then converted to the corresponding amide. The amidation of 2-bromo-6-chloroisonicotinic acid can be achieved through several standard methods. One common approach is the conversion of the carboxylic acid to an acyl chloride using a reagent such as thionyl chloride or oxalyl chloride, followed by reaction with ammonia (B1221849) or an ammonia equivalent. mdpi.com

Another method for direct amidation of the carboxylic acid involves the use of coupling agents. Reagents like ortho-iodoarylboronic acids have been shown to catalyze the direct amidation of carboxylic acids with amines under mild conditions, often in the presence of a dehydrating agent like molecular sieves. nih.govorganic-chemistry.org This approach avoids the need for the often harsh conditions of acyl chloride formation.

The synthesis of the precursor, 2-bromo-6-chloroisonicotinic acid, can be accomplished from 2,4-dihydroxy-6-methylpyridine. This starting material can undergo a primary substitution reaction with phosphorus oxybromide to yield 2-hydroxy-4-bromo-6-methylpyridine. A subsequent secondary substitution with a chlorinating agent like phosphorus oxychloride can then introduce the chloro group, followed by oxidation of the methyl group to a carboxylic acid.

Advanced Synthetic Techniques: Pressure Tube and Microwave-Assisted Reactions for Related Derivatives

Pressure Tube Reactions: High-pressure reactions, often conducted in sealed pressure tubes, are particularly useful for reactions that involve volatile reagents or require temperatures above the normal boiling point of the solvent. For example, the synthesis of 2-bromo-6-alkylaminopyridines has been successfully achieved by reacting 2,6-dibromopyridine (B144722) with an alkylamine in a pressure tube at elevated temperatures. georgiasouthern.edu This methodology could potentially be adapted for the synthesis of related precursors to this compound.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

| 2,6-Dibromopyridine | Methylamine | Pressure Tube, High T | 2-Bromo-6-methylaminopyridine | 54.1% | georgiasouthern.edu |

| 2,6-Dibromopyridine | Ethylamine | Pressure Tube, High T | 2-Bromo-6-ethylaminopyridine | 52.4% | georgiasouthern.edu |

Microwave-Assisted Reactions: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions. The synthesis of various pyridine derivatives, including pyrazoline derivatives from chalcones and isonicotinic acid hydrazide, has been efficiently carried out using microwave assistance. ambeed.com This technique has also been applied to the synthesis of pyrimido[4,5-b]quinolin-ones in a one-pot multicomponent reaction. beilstein-journals.org While a specific microwave-assisted synthesis for this compound has not been detailed, the successful application of this technology to related heterocyclic systems suggests its potential for optimizing the synthesis of this compound and its analogs.

Synthesis of Related Halogenated Pyridinecarboxamide Analogs

The synthetic methodologies described for this compound can be extended to prepare a variety of related halogenated pyridinecarboxamide analogs, including positional isomers and derivatives with different functional groups.

Preparation of Positional Isomers and Functional Group Variants

The synthesis of positional isomers, such as those with the halogens at different positions on the pyridine ring, can be achieved by selecting appropriately substituted starting materials. For example, the synthesis of N-phenyl-5-bromo-6-chloronicotinates starts from 5-bromo-6-chloronicotinic acid, where the carboxamide equivalent is at the 3-position instead of the 4-position. The acid is first converted to its acid chloride with thionyl chloride and then reacted with a substituted phenol (B47542) to form the ester. A similar approach could be used with an amine to form the corresponding amide.

Furthermore, the nature of the halogen atoms can be varied. For instance, starting with 2,6-difluoropyridine (B73466) or 2,6-diiodopyridine (B1280989) would lead to analogs with different halogen combinations. The reactivity of the carbon-halogen bond varies (C-I > C-Br > C-Cl > C-F), which can be exploited in subsequent cross-coupling reactions to introduce further diversity.

Scaffolded Ligand Synthesis Utilizing Halogenated Aminopyridine Derivatives

Halogenated aminopyridine derivatives serve as valuable precursors for the synthesis of more complex molecules, such as scaffolded ligands for metal complexes. In one example, 2-bromo-6-methylaminopyridine, synthesized via a pressure tube method from 2,6-dibromopyridine and methylamine, is a key building block. georgiasouthern.edu This monofunctionalized aminopyridine can then be attached to a scaffold molecule, such as tris(2-aminoethyl)amine (B1216632) (TREN), to create a tripodal ligand. The remaining bromo group on the pyridine ring can serve as a handle for further functionalization through cross-coupling reactions, allowing for the fine-tuning of the ligand's electronic and steric properties.

| Precursor | Scaffold | Product | Application | Reference |

| 2-Bromo-6-methylaminopyridine | Tris(2-aminoethyl)amine (TREN) | TREN-based tripodal ligand | Metal Complexation | georgiasouthern.edu |

Preparation of N-Phenylamides of Halogenated Nicotinic Acids

The formation of the amide bond is a critical step in the synthesis of N-phenyl nicotinamide derivatives. A common and effective method involves the reaction of a nicotinoyl chloride with a substituted aromatic amine. researchgate.net This process typically begins with the conversion of the corresponding halogenated nicotinic acid to a more reactive acid chloride, often using an agent like thionyl chloride.

The general synthetic pathway can be outlined as:

Activation of Carboxylic Acid: The precursor, a halogenated nicotinic acid, is reacted with thionyl chloride (SOCl₂) to form the highly reactive nicotinoyl chloride.

Amidation: The resulting nicotinoyl chloride is then treated with a substituted aniline (B41778) in the presence of a base, such as potassium carbonate (K₂CO₃), in a suitable solvent like ethanol (B145695) to yield the final N-phenyl-nicotinamide derivative. researchgate.net

Recent research has highlighted sustainable and efficient methods for these amidation reactions, which are crucial due to the prevalence of the amide bond in pharmaceuticals and biologically active compounds. researchgate.net While traditional methods require pre-activation of the carboxylic acid, newer approaches are continually being developed. researchgate.net

Table 1: Representative Amidation Reactions for Halogenated Nicotinic Acids This table illustrates the general reaction scheme for producing various N-phenyl nicotinamide analogs from a hypothetical halogenated nicotinoyl chloride precursor.

| Reactant 1 (Amine) | Catalyst/Base | Product (N-Aryl Nicotinamide) | Reference |

|---|---|---|---|

| Aniline | K₂CO₃/I₂ | N-phenyl nicotinamide | researchgate.net |

| 4-Methylaniline | K₂CO₃/I₂ | N-(p-tolyl)nicotinamide | researchgate.net |

| 4-Chloroaniline | K₂CO₃/I₂ | N-(4-chlorophenyl)nicotinamide | researchgate.net |

| 3-Nitroaniline | K₂CO₃/I₂ | N-(3-nitrophenyl)nicotinamide | researchgate.net |

Reaction Mechanisms in Synthetic Pathways

The reactivity of this compound is largely dictated by the electronic properties of its di-halogenated pyridine core. The electron-withdrawing nature of the ring nitrogen makes the pyridine ring susceptible to certain types of reactions that are less common in benzene (B151609) systems.

Nucleophilic Substitution Reactions in Halopyridine Systems

Pyridines substituted with good leaving groups, such as halogens, at the 2- or 4-positions are excellent substrates for nucleophilic aromatic substitution (SₙAr). youtube.com The nitrogen atom in the pyridine ring is electron-withdrawing, which activates these positions for nucleophilic attack. youtube.com This is because the anionic intermediate, known as a Meisenheimer complex, is stabilized by resonance structures that place the negative charge on the electronegative nitrogen atom. youtube.com The reaction proceeds via a two-step addition-elimination mechanism. youtube.comquimicaorganica.org

Addition of Nucleophile: A nucleophile attacks the carbon atom bearing the halogen, forming a tetrahedral intermediate.

Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the halide ion.

For a molecule like this compound, both the C2 and C6 positions are activated towards nucleophilic attack. The relative reactivity of the bromo and chloro substituents depends on the specific nucleophile and reaction conditions. Generally, the carbon-halogen bond strength and the ability of the halogen to act as a leaving group are key factors. sci-hub.se

Table 2: General Reactivity in Nucleophilic Aromatic Substitution (SₙAr)

| Feature | Description | Significance for Halopyridines | Reference |

|---|---|---|---|

| Mechanism | Addition-Elimination | The rate-determining step can be either the initial nucleophilic attack or the subsequent elimination of the leaving group. | sci-hub.se |

| Positional Reactivity | 2- and 4-positions are highly activated. | The intermediate is stabilized by delocalization of negative charge onto the ring nitrogen. 3-substituted halopyridines are much less reactive. | youtube.comquimicaorganica.org |

| Leaving Group Ability | F > Cl > Br > I (for rate-limiting attack) | When the first step (attack) is slow, the high electronegativity of fluorine makes the carbon more electrophilic. | sci-hub.se |

| Leaving Group Ability | I > Br > Cl > F (for rate-limiting elimination) | When the second step (elimination) is slow, the weakest carbon-halogen bond breaks fastest. | sci-hub.se |

Coupling Reactions Involving Halogenated Pyridine Cores

Carbon-carbon bond formation is often achieved using transition metal-catalyzed cross-coupling reactions. google.com Halogenated pyridines are common substrates in these reactions, allowing for the introduction of a wide variety of alkyl, aryl, and other organic fragments. Palladium catalysts are widely used for such transformations. google.com However, due to the high cost of palladium, alternative methods are being explored. google.com

One such alternative involves using a liquid containing an alkali metal, which can facilitate the coupling of a halogenated pyridine compound with a halogenated aromatic compound without the need for a transition metal catalyst. google.com Another modern approach involves a radical-radical coupling process. For example, a pyridine-pyridine cross-coupling has been developed between pyridyl phosphonium (B103445) salts and cyanopyridines, which proceeds through dearomatized radical intermediates. nih.gov These methods provide powerful tools for modifying the this compound core by selectively replacing one of the halogen atoms.

Oxidation and Reduction Transformations of Nicotinamide Derivatives

The nicotinamide moiety is a well-known redox-active structure, most famously as part of the biological coenzyme nicotinamide adenine (B156593) dinucleotide (NAD). youtube.com In biological systems, NAD exists in an oxidized form (NAD⁺) and a reduced form (NADH). youtube.comkhanacademy.org

Reduction: The oxidized form, NAD⁺, can accept a pair of electrons, typically in the form of a hydride ion (H⁻), to become NADH. youtube.com This reduction transforms the aromatic pyridinium (B92312) ring in NAD⁺ into a non-aromatic dihydropyridine (B1217469) ring in NADH. youtube.com

Oxidation: Conversely, NADH can donate electrons, becoming oxidized back to NAD⁺ and restoring the aromaticity of the nicotinamide ring. youtube.com This process is fundamental to cellular energy transfer. youtube.com

While this compound is not the biological coenzyme, its nicotinamide structure possesses the inherent chemical capacity to undergo similar oxidation and reduction transformations. acs.orgrsc.org The specific potential and products of such reactions would be influenced by the electron-withdrawing bromo and chloro substituents on the pyridine ring.

Structural Elucidation and Spectroscopic Characterization in Research

Advanced Spectroscopic Techniques for Structural Confirmation

Modern spectroscopic methods are indispensable for the structural elucidation of novel or synthesized compounds like 2-Bromo-6-chloroisonicotinamide. Each technique offers a unique piece of the structural puzzle, and together they provide a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR Analysis: In the ¹H NMR spectrum of this compound, the pyridine (B92270) ring protons are expected to appear as distinct signals in the aromatic region. Due to the substitution pattern, two signals corresponding to the two protons on the pyridine ring would be anticipated. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromine, chlorine, and amide functional groups. For a related compound, 2-chloro-4-bromopyridine, the proton signals appear at δ 8.25 (d, 1H, J = 5Hz), 7.55 (s, 1H), and 7.4 (d, 1H, J = 5Hz). chemicalbook.com The protons of the primary amide group (-CONH₂) would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Analysis: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct carbon signals are expected: four for the pyridine ring and one for the carboxamide group. The chemical shifts of the ring carbons are significantly affected by the attached halogens. The carbon bearing the bromine atom and the carbon bearing the chlorine atom would be expected to show characteristic shifts. The carbonyl carbon of the amide group will typically appear in the downfield region of the spectrum, often around 160-170 ppm.

| ¹H NMR Data for a Related Compound (2-chloro-4-bromopyridine) | |

| Chemical Shift (δ) | Multiplicity & Coupling Constant (J) |

| 8.25 ppm | Doublet, J = 5Hz |

| 7.55 ppm | Singlet |

| 7.4 ppm | Doublet, J = 5Hz |

| Expected ¹³C NMR Resonances for this compound | |

| Carbon Type | Expected Chemical Shift Range (ppm) |

| Pyridine Ring Carbons | 120-160 |

| Carbonyl Carbon (Amide) | 160-170 |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. msu.edu

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the amide and the substituted pyridine ring. The N-H stretching vibrations of the primary amide would appear as two bands in the region of 3400-3200 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) is a strong absorption typically found around 1680-1630 cm⁻¹. The N-H bending vibration (Amide II band) usually appears around 1640-1550 cm⁻¹.

The pyridine ring itself will exhibit several characteristic stretching vibrations in the 1600-1400 cm⁻¹ region. The C-Cl and C-Br stretching vibrations are expected to appear in the fingerprint region, typically below 800 cm⁻¹. For instance, C-Cl stretching absorptions are often found around 738 cm⁻¹, while C-Br stretching absorptions appear at lower frequencies, around 576 cm⁻¹. researchgate.net

| Expected IR Absorption Bands for this compound | |

| Functional Group | Vibrational Mode |

| Amide (-CONH₂) | N-H Stretch |

| Amide (-CONH₂) | C=O Stretch (Amide I) |

| Amide (-CONH₂) | N-H Bend (Amide II) |

| Pyridine Ring | C=C, C=N Stretches |

| C-Cl | Stretch |

| C-Br | Stretch |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula. researchgate.net

For this compound (C₆H₄BrClN₂O), the mass spectrum would show a molecular ion peak [M]⁺. Due to the presence of bromine and chlorine, this peak would exhibit a characteristic isotopic pattern. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a distinctive pattern for the molecular ion region with peaks at [M]⁺, [M+2]⁺, and [M+4]⁺.

HRMS would be used to determine the exact mass of the molecular ion, which can then be compared to the calculated exact mass for the proposed formula C₆H₄BrClN₂O to confirm the elemental composition.

| Isotopic Pattern for this compound | |

| Ion | Expected Relative Intensity |

| [M]⁺ | Base Peak |

| [M+2]⁺ | Approximately 130% of [M]⁺ |

| [M+4]⁺ | Approximately 40% of [M]⁺ |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry are powerful techniques for the separation, identification, and quantification of compounds in complex mixtures. nih.gov These methods are particularly useful for analyzing samples from synthetic reaction mixtures or for purity assessment.

In the analysis of this compound, a reversed-phase LC method would likely be employed, where the compound is separated based on its hydrophobicity. The effluent from the LC column is then introduced into the mass spectrometer, which provides mass information for the eluting components. This allows for the confirmation of the identity of the main peak as this compound and the identification of any impurities. UPLC, with its smaller particle size columns, offers higher resolution and faster analysis times compared to conventional HPLC. These techniques are highly sensitive and can detect trace levels of related substances. umb.eduresearchgate.net

X-ray Crystallography Studies of Related Halogenated Pyridine Systems

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. The experimentally determined percentages of carbon, hydrogen, nitrogen, and other elements are compared to the theoretical values calculated from the molecular formula.

For this compound, with the molecular formula C₆H₄BrClN₂O, the theoretical elemental composition can be calculated. This provides a crucial check for the purity and correctness of the synthesized compound.

| Elemental Analysis of this compound (C₆H₄BrClN₂O) | |

| Element | Theoretical Percentage (%) |

| Carbon (C) | 32.53 |

| Hydrogen (H) | 1.82 |

| Bromine (Br) | 36.07 |

| Chlorine (Cl) | 16.01 |

| Nitrogen (N) | 12.65 |

| Oxygen (O) | 7.22 |

Structure Activity Relationship Sar Studies and Mechanistic Insights in Biological Systems

Impact of Halogen Substitution Patterns on Biological and Chemical Activity

The presence and positioning of halogen atoms on an aromatic ring significantly influence a molecule's physicochemical properties and, consequently, its biological activity. In 2-Bromo-6-chloroisonicotinamide, the bromine and chlorine atoms at the 2 and 6 positions of the pyridine (B92270) ring are critical determinants of its chemical reactivity and interaction with biological targets. Halogen substitution is known to enhance the efficiency of various molecules. nih.gov

The electronegativity and size of halogen atoms can alter the electron distribution within the pyridine ring, affecting its ability to participate in various non-covalent interactions. Halogen bonds, which are non-covalent interactions between a halogen atom and a Lewis base, have gained recognition as important forces in drug-receptor binding. The substitution of halogens can play a vital role in stabilizing the molecule and increasing its electrophilicity. nih.gov Studies on other halogenated compounds have shown that the introduction of halogens can significantly impact molecular properties and chemical reactivity. nih.gov For instance, research on flavonoid derivatives has demonstrated that the presence of chlorine and bromine atoms has a significant effect on their antimicrobial properties. nih.govnih.gov Specifically, an increase in the electronegativity of the halogen atom in the A-ring of flavonoids was correlated with a rise in the percentage of bacterial inhibition. nih.gov

The specific pattern of a bromine atom at the C-2 position and a chlorine atom at the C-6 position on the isonicotinamide (B137802) scaffold creates a unique electronic and steric profile. This arrangement can influence the molecule's ability to penetrate cell membranes and bind to target enzymes or receptors. The interplay between the two different halogens can lead to a finely tuned biological activity profile.

Role of the Carboxamide Functional Group in Molecular Interactions

The carboxamide functional group (-CONH2) at the 4-position of the pyridine ring is a key feature of this compound, playing a pivotal role in its molecular interactions. This group can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the carbonyl oxygen), enabling it to form robust intermolecular hydrogen bonds. nih.gov These interactions are crucial for the recognition and binding of the molecule to biological macromolecules such as enzymes and proteins.

Computational and crystallographic studies of related molecules like nicotinamide (B372718) and thiazole-4-carboxamide have shown that the conformation of the carboxamide group is critical for enzyme binding. nih.govacs.org The orientation of the amino group relative to the aromatic ring can determine the specificity and strength of the interaction with the active site of a target enzyme. nih.gov In nicotinamide-containing cofactors such as NAD+ and NADH, the carboxamide group exists in two stable conformations, both of which are stabilized by electrostatic and charge transfer interactions. nih.gov This conformational flexibility can be important for its function.

In the context of this compound, the carboxamide group is essential for forming hydrogen-bonded networks that can stabilize the molecule within a binding pocket. researchgate.net The electronic effects of the bromo and chloro substituents can further modulate the hydrogen bonding capacity of the carboxamide group, thereby influencing its binding affinity and biological activity.

Comparative Analysis with Analogs: Isonicotinic Acid vs. Nicotinic Acid Derivatives and Positional Isomers

To understand the structure-activity relationship of this compound, it is instructive to compare it with its structural analogs, particularly isonicotinic acid, nicotinic acid derivatives, and other positional isomers.

Isonicotinic Acid vs. Nicotinic Acid Derivatives: The position of the nitrogen atom in the pyridine ring is a fundamental determinant of the molecule's properties. Isonicotinamide, the parent compound of this compound, is an isomer of nicotinamide, with the carboxamide group at the 4-position instead of the 3-position. wikipedia.org This seemingly minor change significantly alters the molecule's geometry and electronic properties, which in turn affects its biological activity. Nicotinic acid and its derivatives have been extensively studied for various biological activities, including anti-inflammatory and antimicrobial effects. nih.govmdpi.comchemistryjournal.net While both classes of compounds can exhibit biological activity, the specific targets and mechanisms of action often differ due to the different spatial arrangement of the key functional groups.

Positional Isomers: The placement of the halogen substituents is also critical. A shift in the position of the bromine and chlorine atoms on the pyridine ring would result in a different positional isomer with a distinct biological activity profile. The specific 2-bromo-6-chloro substitution pattern in this compound is likely optimized for a particular biological target. Structure-activity relationship (SAR) studies on other heterocyclic compounds have consistently shown that the nature and position of substituents are paramount for biological efficacy.

The following table provides a comparative overview of the structural features of these related compounds:

| Compound | Ring Nitrogen Position | Carboxamide Position | Halogen Substitution |

| This compound | 1 | 4 | 2-Bromo, 6-Chloro |

| Isonicotinamide | 1 | 4 | None |

| Nicotinamide | 1 | 3 | None |

| Nicotinic Acid | 1 | 3 (Carboxyl) | None |

| Isonicotinic Acid | 1 | 4 (Carboxyl) | None |

Elucidation of Biological Mechanisms at a Molecular Level for Related Compounds

While the specific molecular mechanisms of this compound are a subject of ongoing research, insights can be gleaned from the known mechanisms of action of related halogenated and nicotinamide-based compounds in biological systems, particularly in bacteria.

Inhibition of Bacterial Enzymes

Many antimicrobial agents function by inhibiting essential bacterial enzymes. Halogen-substituted nicotinic acids have been shown to inhibit bacterial growth and coenzyme synthesis. nih.gov Nicotinamide derivatives can act as inhibitors of various enzymes, including those involved in critical metabolic pathways. For instance, some nicotinamide analogs have been investigated as inhibitors of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various diseases. nih.gov The halogen atoms on this compound could enhance its binding to the active site of a bacterial enzyme, potentially through halogen bonding, leading to potent inhibition. One of the key metabolic pathways in many bacteria that is a target for antibacterial agents is the L-cysteine biosynthesis pathway, where the enzyme serine O-acetyltransferase (CysE) can be inhibited. frontiersin.org

Disruption of Microbial Cellular Processes

Beyond specific enzyme inhibition, some compounds can disrupt broader cellular processes. Nicotinamide derivatives have been shown to possess antifungal activity by disrupting the cell wall of fungi like Candida albicans. nih.gov The disruption of the cell wall leads to a loss of cellular integrity and ultimately cell death. nih.gov Similarly, this compound may interfere with essential microbial processes such as cellular signaling, nutrient uptake, or energy metabolism. The lipophilic nature imparted by the halogen atoms could facilitate its passage across microbial cell membranes, allowing it to reach intracellular targets and disrupt these vital functions. The degradation of related compounds like nicotinamide has been shown to proceed through a series of enzymatic steps, indicating that bacteria possess mechanisms to interact with such molecules. researchgate.net

Interference with Bacterial Cell Wall Synthesis

The bacterial cell wall is a crucial structure for survival, and its synthesis is a well-established target for many antibiotics. biomol.comlibretexts.org Antibiotics that interfere with cell wall synthesis act by inhibiting key steps in the biosynthesis of peptidoglycan, the primary component of the bacterial cell wall. This inhibition leads to a weakening of the cell wall and eventual cell lysis. biomol.com While direct evidence for this compound's effect on cell wall synthesis is not yet established, the structural similarities to other bioactive small molecules suggest this as a plausible mechanism. The compound could potentially inhibit one of the many enzymes involved in the multi-step process of peptidoglycan synthesis, such as transglycosylases or transpeptidases.

The following table summarizes the potential mechanisms of action based on related compounds:

| Mechanism | Description | Potential Role of this compound |

| Enzyme Inhibition | Blocks the active site of essential bacterial enzymes. | Halogen atoms may enhance binding affinity to the target enzyme. |

| Disruption of Cellular Processes | Interferes with vital cellular functions like signaling or metabolism. | Increased lipophilicity due to halogens may aid in crossing cell membranes to reach intracellular targets. |

| Interference with Cell Wall Synthesis | Inhibits the biosynthesis of peptidoglycan, a key component of the bacterial cell wall. | May inhibit enzymes involved in the peptidoglycan synthesis pathway. |

Modulation of Protein Function

Due to the absence of publicly available research data, a detailed discussion on the modulation of protein function by this compound cannot be provided. There are no specific research findings or data tables to present.

Applications in Chemical and Biological Research Beyond Direct Efficacy

Role as a Synthetic Building Block for Complex Organic Molecules

There is no specific information available in the scientific literature detailing the use of 2-Bromo-6-chloroisonicotinamide as a synthetic building block for the construction of complex organic molecules. Although the strategic placement of bromo and chloro substituents on the isonicotinamide (B137802) scaffold suggests potential for various cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), no published research demonstrates such applications for this particular compound. The versatility of similar pyridine-based building blocks is well-established, but this compound is not mentioned in this context.

Utility in Ligand Design and Coordination Chemistry, e.g., for Extended Metal Atom Chains

The field of coordination chemistry often utilizes nitrogen-containing heterocycles for ligand design. For instance, related compounds like 2-Bromo-6-alkylaminopyridines, synthesized from 2,6-dibromopyridine (B144722), have been employed in the creation of ligands for stabilizing extended metal atom chains (EMACs). However, there are no available research findings that indicate the use of this compound as a precursor or a direct participant in the design of ligands for EMACs or other coordination complexes.

Investigation as Potential Agrochemical Intermediates

Halogenated pyridines are a well-known class of intermediates in the synthesis of agrochemicals. The specific substitution pattern of this compound could theoretically lead to novel herbicidal or pesticidal compounds. Nevertheless, a review of agricultural and chemical patent literature does not yield any instances of this compound being investigated or utilized as an intermediate in the development of new agrochemicals.

Application in Proteomics Research

Chemical probes are essential tools in proteomics for studying protein function and interactions. While various reactive scaffolds are used to create such probes, there is no evidence in the current body of scientific literature to suggest that this compound has been employed for this purpose. Its potential reactivity with nucleophilic amino acid residues has not been explored in the context of proteomics research according to available data.

Development of Novel Research Reagents and Oxidants

The development of new reagents, including specialized oxidants, is crucial for advancing chemical synthesis. The electronic properties of the this compound ring system could potentially be harnessed for such applications. However, there are no published reports or patents that describe the development or use of this compound as a novel research reagent or oxidant.

Summary Table of Findings

| Application Area | Research Findings for this compound |

| Synthetic Building Block | No documented use in the synthesis of complex organic molecules. |

| Ligand Design | No documented use in coordination chemistry or for EMACs. |

| Agrochemical Intermediates | No documented investigation as a potential agrochemical intermediate. |

| Proteomics Research | No documented application in the development of proteomics probes. |

| Novel Research Reagents | No documented development as a novel reagent or oxidant. |

常见问题

Q. What are the common synthetic routes for preparing 2-Bromo-6-chloroisonicotinamide, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves nucleophilic substitution reactions, where bromine or chlorine atoms are introduced or modified. For example, halogen exchange reactions using sodium hydroxide or potassium carbonate in polar solvents like DMSO can facilitate substitutions at the pyridine ring . Purification methods such as column chromatography or recrystallization are critical for achieving >95% purity, as noted in analogous halogenated nicotinamide syntheses . Reaction temperature (e.g., 0–6°C storage for boronic acid intermediates) and solvent polarity significantly impact stability and byproduct formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming substituent positions:

- ¹H NMR : Distinct aromatic proton signals between δ 7.5–8.5 ppm indicate the pyridine ring.

- ¹³C NMR : Carbonyl carbons (C=O) appear near δ 165–170 ppm.

Mass spectrometry (HRMS) provides molecular ion peaks matching the exact mass (e.g., ~236.45 g/mol) . Infrared (IR) spectroscopy confirms the amide group (C=O stretch at ~1680 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for introducing functional groups at the bromine or chlorine positions?

Answer: Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions .

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki-Miyaura reactions for boronic acid derivatives .

- Temperature control : Low temperatures (0–10°C) minimize side reactions in halogenated intermediates .

Q. What are the primary challenges in synthesizing derivatives of this compound, and how can steric and electronic effects be managed?

Answer: Challenges include steric hindrance from bulky substituents and electronic deactivation of the pyridine ring. Strategies:

Q. How should researchers address contradictions in reported biological activities of derivatives across studies?

Answer: Contradictions may arise from variations in assay conditions (e.g., cell lines, concentrations) or impurities. Mitigation strategies:

Q. What computational methods predict the reactivity of this compound in substitution reactions?

Answer: Density Functional Theory (DFT) calculations model electron density maps to identify reactive sites. For example, Fukui indices predict electrophilic attack at the para position relative to the amide group . Molecular docking studies further elucidate interactions with biological targets (e.g., enzyme active sites) .

Q. How do solvent polarity and temperature affect the stability of this compound during storage and reactions?

Answer:

- Storage : Store at 0–6°C in anhydrous solvents (e.g., acetonitrile) to prevent hydrolysis .

- Reactions : High-polarity solvents stabilize transition states in SNAr reactions but may accelerate decomposition if nucleophilic (e.g., DMSO) .

Methodological Guidelines

- Experimental Design : Follow iterative protocols (e.g., Design of Experiments) to optimize multiple variables .

- Data Analysis : Use statistical tools (e.g., ANOVA) to differentiate signal from noise in biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。